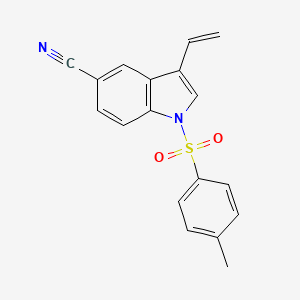![molecular formula C19H16O B3060590 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one CAS No. 5452-28-8](/img/structure/B3060590.png)
6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one
Descripción general
Descripción
6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one, also known as tropone, is a bicyclic organic compound with a unique chemical structure that has attracted the attention of scientists for decades. This compound has been extensively studied due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.2.0]hept-3-en-7-one.
Mecanismo De Acción
The mechanism of action of 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one is not well understood. However, it is believed that the compound exerts its biological activity by interacting with cellular targets such as enzymes and receptors.
Biochemical and Physiological Effects
6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one exhibits antimicrobial activity against various bacterial and fungal strains. In vivo studies have shown that 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one exhibits antitumor activity in animal models. Additionally, 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one has been shown to exhibit antiviral activity against several viruses, including herpes simplex virus type 1 and type 2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one in lab experiments include its unique chemical structure, its potential applications in various fields, and its ability to interact with cellular targets. However, the limitations of using 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one. One possible direction is the synthesis of novel 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one derivatives with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one and its interaction with cellular targets. Additionally, the potential applications of 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one in the development of new antimicrobial, antitumor, and antiviral agents should be explored.
Aplicaciones Científicas De Investigación
6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one has been shown to exhibit antimicrobial, antitumor, and antiviral activities. In material science, 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. In organic synthesis, 6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one has been used as a precursor for the synthesis of various compounds such as tropolones and tropolonic acids.
Propiedades
IUPAC Name |
7,7-diphenylbicyclo[3.2.0]hept-2-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-11,13,16-17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZJVCHYHROQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280867 | |
| Record name | 6,6-diphenylbicyclo[3.2.0]hept-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5452-28-8 | |
| Record name | NSC18954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6-diphenylbicyclo[3.2.0]hept-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3060509.png)




![2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3060515.png)
![N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3060516.png)





